molecular formula C11H9BrFNO B12822045 5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde

5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B12822045
M. Wt: 270.10 g/mol
InChI Key: ILIMZPLRBHUZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and methyl groups on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of 1,2-dimethylindole, followed by formylation at the 3-position of the indole ring. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1,2-dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Properties

Molecular Formula

C11H9BrFNO

Molecular Weight

270.10 g/mol

IUPAC Name

5-bromo-6-fluoro-1,2-dimethylindole-3-carbaldehyde

InChI

InChI=1S/C11H9BrFNO/c1-6-8(5-15)7-3-9(12)10(13)4-11(7)14(6)2/h3-5H,1-2H3

InChI Key

ILIMZPLRBHUZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C)F)Br)C=O

Origin of Product

United States

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